7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC14935799
Molecular Formula: C17H15NO2S
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C17H15NO2S | 
|---|---|
| Molecular Weight | 297.4 g/mol | 
| IUPAC Name | 7,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | 
| Standard InChI | InChI=1S/C17H15NO2S/c1-9-4-6-12-13(17(19)20)8-14(18-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3,(H,19,20) | 
| Standard InChI Key | BWTOIVHFIZIYJT-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)O)C | 
Introduction
Table 1: Key Descriptors
| Property | Value | 
|---|---|
| Molecular Formula | C17H15NO2S | 
| Molecular Weight | 297.37 g/mol | 
| SMILES Representation | CC1=C(C=CC=C1C(=O)O)C2=NC3=C(C=C(S3)C)C=C2C | 
| InChI | InChI=1S/C17H15NO2S/c1-10-6-5-7-12-13(17(19)20)9-14(18-16(10)12)15-8-11(2)21-15/h5-9H,1-2H3,(H,19,20) | 
Synthesis
The synthesis of 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. The process includes:
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Quinoline Ring Formation:
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Quinoline derivatives are synthesized via cyclization reactions involving aniline derivatives and aldehydes or ketones.
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Methyl substitutions at the 7th and 8th positions are introduced during precursor preparation.
 
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Thiophene Substitution:
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The thiophene moiety is attached at the second position of the quinoline ring using Suzuki coupling or similar cross-coupling reactions.
 
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Carboxylic Acid Functionalization:
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The carboxylic acid group is introduced through oxidation or ester hydrolysis reactions.
 
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Biological Significance and Applications
Quinoline derivatives such as this compound are of significant interest due to their diverse biological activities:
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Anticancer Potential:
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Antimicrobial Activity:
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Antimalarial Applications:
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Fluorescence Properties:
 
Research Findings
Recent studies on related quinoline derivatives highlight their potential:
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Antiproliferative Activity:
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Structure–Activity Relationship (SAR):
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Modifications at the quinoline ring or thiophene moiety significantly affect biological activity.
 
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Pharmacokinetics:
 
Limitations and Future Directions
While promising, this compound requires further investigation:
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Toxicity Studies:
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Comprehensive toxicity profiling is necessary to ensure safety.
 
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Mechanism of Action:
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Detailed studies on molecular targets (e.g., enzymes or receptors) are needed.
 
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Optimization for Drug Development:
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Structural modifications could improve activity, selectivity, and pharmacokinetic properties.
 
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